molecular formula C6H9F3O2 B1300039 Ethyl 4,4,4-trifluorobutyrate CAS No. 371-26-6

Ethyl 4,4,4-trifluorobutyrate

Cat. No. B1300039
CAS RN: 371-26-6
M. Wt: 170.13 g/mol
InChI Key: PSRZMXNNQTWAGB-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluorobutyrate is an ethyl ester of 4,4,4-tributyric acid . It is a useful spin trapping reagent used for ESR/EPR spectroscopy .


Synthesis Analysis

Ethyl 4,4,4-trifluorobutyrate can be synthesized from a Grignard reagent derived from 3-chloro-1,1,1-trifluoropropane .


Molecular Structure Analysis

The molecular formula of Ethyl 4,4,4-trifluorobutyrate is C6H9F3O2 . The SMILES string representation is CCOC(=O)CCC(F)(F)F .


Chemical Reactions Analysis

The decomposition of Ethyl 4,4,4-trifluorobutyrate can lead to the release of irritating gases and vapors, such as Carbon monoxide (CO), Carbon dioxide (CO2), and Nitrogen oxides (NOx) .


Physical And Chemical Properties Analysis

Ethyl 4,4,4-trifluorobutyrate is a liquid with a density of 1.16 g/mL at 25 °C (lit.) . It has a boiling point of 127 °C (lit.) and a refractive index of n20/D 1.3516 (lit.) . The compound has a molar refractivity of 32.1±0.3 cm^3 .

Scientific Research Applications

Spin Trapping Reagent

Ethyl 4,4,4-trifluorobutyrate is a useful spin trapping reagent used for Electron Spin Resonance (ESR) or Electron Paramagnetic Resonance (EPR) spectroscopy . In ESR/EPR spectroscopy, spin trapping is a technique where radicals (molecules with unpaired electrons) are reacted with a spin trap to form a more stable product. This product can then be detected and analyzed using ESR/EPR spectroscopy.

Synthesis of Other Compounds

Ethyl 4,4,4-trifluorobutyrate can be synthesized from Grignard reagent derived from 3-chloro-1,1,1-trifluoropropane . The Grignard reagent is a common reagent in organic chemistry, named after the French chemist François Auguste Victor Grignard. It is used in the formation of carbon-carbon bonds.

Investigation of Regioselectivity

Ethyl 4,4,4-trifluorobutyrate has been used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes . Regioselectivity is the preference of one direction of chemical bond making or breaking over all other possible directions.

Safety And Hazards

Ethyl 4,4,4-trifluorobutyrate is classified as a flammable liquid and vapor. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Ethyl 4,4,4-trifluorobutyrate has been employed to stabilize the interface structure of Ni-rich layered LiNi0.7Co0.15Mn0.15O2 (NCM) cathodes and graphite anodes . This suggests potential applications in the field of energy storage.

properties

IUPAC Name

ethyl 4,4,4-trifluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c1-2-11-5(10)3-4-6(7,8)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRZMXNNQTWAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369824
Record name Ethyl 4,4,4-trifluorobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,4,4-trifluorobutyrate

CAS RN

371-26-6
Record name Ethyl 4,4,4-trifluorobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,4,4-Trifluorobutyrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Ethyl 4,4,4-Trifluorobutyrate improve the performance of Ni-rich cathode materials in batteries?

A: While the provided abstracts don't explicitly describe the mechanism of interaction, the research suggests that Ethyl 4,4,4-trifluorobutyrate functions as a dual-function additive in battery systems. [] This likely means it benefits both the cathode and anode sides of the battery. Further research into the formation of a solid electrolyte interphase (SEI) and its impact on charge-discharge cycles would be needed to fully understand the interactions.

Q2: What is the atmospheric fate of Ethyl 4,4,4-Trifluorobutyrate?

A: The kinetics of Ethyl 4,4,4-Trifluorobutyrate's reaction with hydroxyl radicals (OH) have been studied. [] This reaction is a crucial step in understanding the compound's degradation in the atmosphere. By determining the rate constant of this reaction, researchers can estimate the atmospheric lifetime of Ethyl 4,4,4-Trifluorobutyrate and its potential environmental impact.

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